

6-chloro-N-methyl-3-nitropyridin-2-amine IUPAC name and synonyms

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Compound of Interest

Compound Name: 6-chloro-N-methyl-3-nitropyridin-2-amine

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An In-depth Technical Guide to 6-chloro-N-methyl-3-nitropyridin-2-amine

This technical guide provides a comprehensive overview of **6-chloro-N-methyl-3-nitropyridin-2-amine**, a key chemical intermediate in the development of pharmacologically active compounds. The guide details its chemical identity, synthesis protocols, and its role as a precursor to kinase inhibitors, with a focus on its application in targeting the MPS1 kinase involved in the spindle assembly checkpoint pathway.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **6-chloro-N-methyl-3-nitropyridin-2-amine**.^[1] It is recognized by a variety of synonyms across different chemical databases and suppliers.

| Identifier Type | Value |
|-------------------|--|
| IUPAC Name | 6-chloro-N-methyl-3-nitropyridin-2-amine |
| CAS Number | 33742-70-0 |
| PubChem CID | 10750094 |
| Molecular Formula | C6H6CIN3O2 |
| Molecular Weight | 187.58 g/mol |
| Synonyms | 2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine, 2-Pyridinamine, 6-chloro-N-methyl-3-nitro- |

Synthesis and Experimental Protocols

The synthesis of **6-chloro-N-methyl-3-nitropyridin-2-amine** is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor. A representative synthetic workflow is outlined below.

Synthesis of 2,6-dichloro-3-nitropyridine

2,6-Dichloropyridine

Nitration
(H₂SO₄, HNO₃)

2,6-dichloro-3-nitropyridine

Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine

2,6-dichloro-3-nitropyridine

Amination
(Methylamine)

6-chloro-N-methyl-3-nitropyridin-2-amine

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A representative synthetic workflow for **6-chloro-N-methyl-3-nitropyridin-2-amine**.

Experimental Protocol: Synthesis of 2,6-dichloro-3-nitropyridine

A common precursor for the target compound is 2,6-dichloro-3-nitropyridine. A typical synthesis protocol involves the nitration of 2,6-dichloropyridine.[2]

Materials:

- 2,6-Dichloropyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3 , 98%)
- Ice water

Procedure:

- In a suitable reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring at 20–25 °C.
- To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature is maintained below 50 °C.
- After the addition is complete, heat the mixture to 100–105 °C for 5 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to 50 °C and pour it into ice water.
- Filter the resulting precipitate and wash it with water.
- Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.

Experimental Protocol: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine

The synthesis of the title compound can be achieved by the regioselective amination of 2,6-dichloro-3-nitropyridine with methylamine. The following is a representative protocol adapted from the synthesis of the analogous 2-amino-6-chloro-3-nitropyridine.[3][4] The nitro group at the 3-position strongly activates the C2 position for nucleophilic attack, leading to the preferential substitution of the chlorine at this position.[5]

Materials:

- 2,6-dichloro-3-nitropyridine
- Methylamine solution (e.g., 40% in water or in an appropriate solvent)
- An appropriate solvent (e.g., isopropanol or methanol)

Procedure:

- Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropanol in a reaction flask.
- With stirring, add a molar excess of methylamine solution to the flask at room temperature (20–30 °C).
- Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24 hours).
- Monitor the reaction for the disappearance of the starting material by TLC or gas chromatography.
- Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Biological Activity and Applications

6-chloro-N-methyl-3-nitropyridin-2-amine serves as a crucial building block in the synthesis of various biologically active molecules, particularly kinase inhibitors. Its derivatives have been investigated for their potential to inhibit kinases involved in cell cycle regulation and signaling pathways.

A notable application is in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint.^[6] A derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and evaluated for its inhibitory activity against a panel of kinases.^[6]

Quantitative Data: Kinase Inhibitory Activity

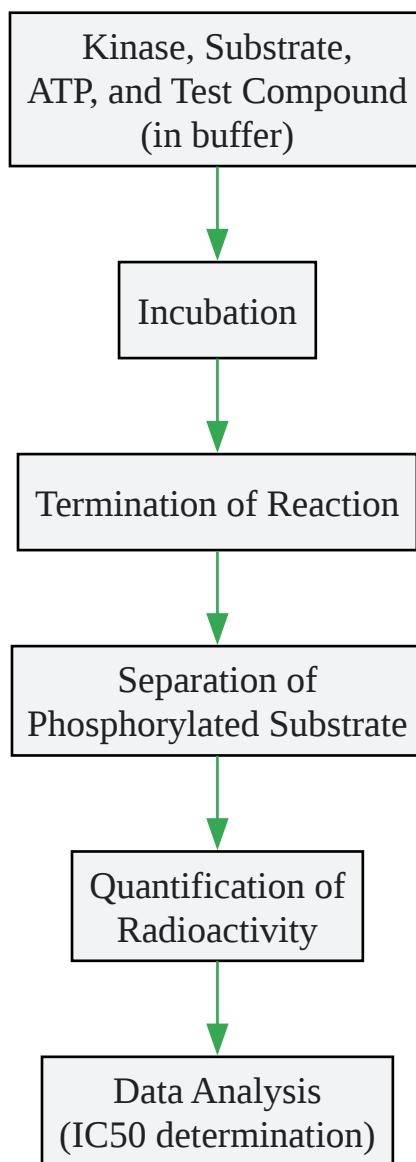
The following table summarizes the in vitro inhibitory activity of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine against selected kinases.[\[6\]](#)

| Kinase Target | IC ₅₀ (nM) |
|-----------------------|-----------------------|
| MPS1 | >10000 |
| MAPKAPK2 | >10000 |
| p70S6K β (S6K2) | 444 |

While this specific derivative did not show high potency against MPS1, it demonstrated moderate activity against p70S6K β , highlighting the potential of this chemical scaffold in developing selective kinase inhibitors.[\[6\]](#)

Experimental Protocol: In Vitro Kinase Assay

The inhibitory potency of the derivative was determined using a radiometric HotSpot® kinase assay. The general workflow for such an assay is depicted below.



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A generalized workflow for an in vitro radiometric kinase assay.

Procedure Overview:

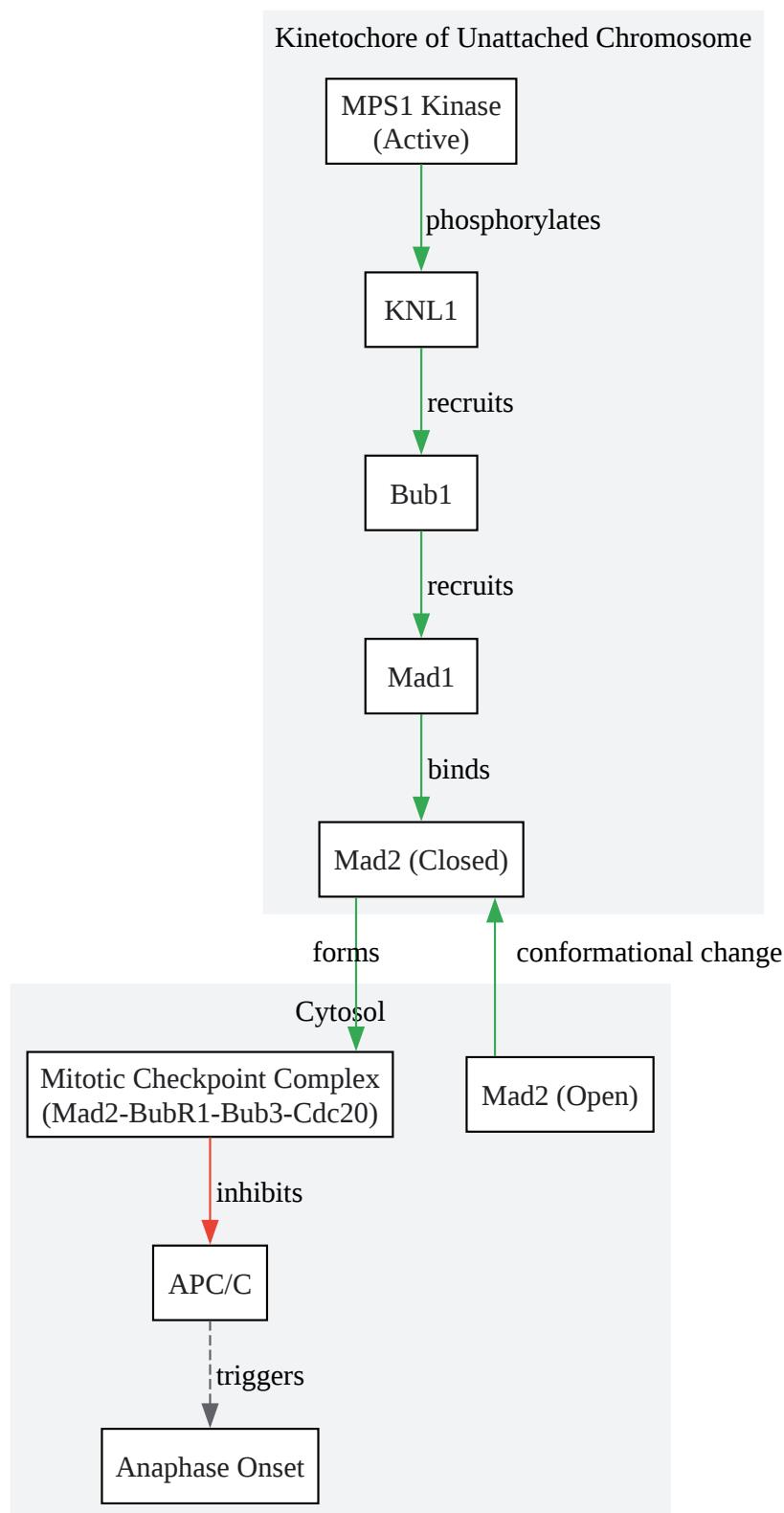
- The kinase, a suitable substrate, and the test compound (at various concentrations) are combined in a reaction buffer.
- The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., $[\gamma-^{33}\text{P}]\text{-ATP}$).
- The reaction is allowed to proceed for a defined period at a controlled temperature.

- The reaction is terminated, typically by the addition of an acid or a chelating agent.
- The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- The percentage of inhibition at each compound concentration is calculated, and the IC_{50} value is determined by fitting the data to a dose-response curve.

Signaling Pathway Involvement

MPS1 is a critical serine/threonine kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis.^{[7][8]} The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are properly attached to the mitotic spindle.^{[7][8]}

The signaling cascade of the MPS1-mediated Spindle Assembly Checkpoint is complex, involving the recruitment and activation of several checkpoint proteins at the kinetochores of unattached chromosomes.

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Simplified signaling pathway of the MPS1-mediated Spindle Assembly Checkpoint.

In this pathway, active MPS1 kinase at the kinetochores of unattached chromosomes phosphorylates the protein KNL1. This phosphorylation event initiates a cascade that leads to the recruitment of other checkpoint proteins, including Bub1 and Mad1. The Mad1-Mad2 complex at the kinetochore then catalyzes the conformational change of cytosolic Mad2 from an open to a closed conformation. This "activated" Mad2, along with BubR1 and Bub3, binds to Cdc20 to form the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the APC/C, thereby preventing the ubiquitination and subsequent degradation of securin and cyclin B, which are required for the onset of anaphase. This checkpoint remains active until all chromosomes are properly attached to the mitotic spindle, at which point MPS1 activity at the kinetochores is silenced, leading to the disassembly of the MCC and the activation of the APC/C to allow for sister chromatid separation.

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